2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide
CAS No.: 1187830-50-7
Cat. No.: VC2683980
Molecular Formula: C7H6Cl2N2O2S
Molecular Weight: 253.11 g/mol
* For research use only. Not for human or veterinary use.
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide - 1187830-50-7](/images/structure/VC2683980.png) 
                        
Specification
| CAS No. | 1187830-50-7 | 
|---|---|
| Molecular Formula | C7H6Cl2N2O2S | 
| Molecular Weight | 253.11 g/mol | 
| IUPAC Name | 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide | 
| Standard InChI | InChI=1S/C7H6Cl2N2O2S/c8-6-4-3-14(12,13)2-1-5(4)10-7(9)11-6/h1-3H2 | 
| Standard InChI Key | AGJGXYNUEZKNJB-UHFFFAOYSA-N | 
| SMILES | C1CS(=O)(=O)CC2=C1N=C(N=C2Cl)Cl | 
| Canonical SMILES | C1CS(=O)(=O)CC2=C1N=C(N=C2Cl)Cl | 
Introduction
Chemical Identity and Basic Information
2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6,6-dioxide is a heterocyclic organic compound with a fused ring system. It contains a pyrimidine ring fused with a partially saturated thiopyrano ring that bears a sulfone group (S,S-dioxide) . The compound is identified through several standardized chemical identifiers.
Chemical Identifiers
The compound is registered with various chemical identifiers that enable its tracking and reference in scientific literature and databases:
| Identifier Type | Value | 
|---|---|
| CAS Number | 1187830-50-7 | 
| PubChem CID | 56776999 | 
| Molecular Formula | C₇H₆Cl₂N₂O₂S | 
| Molecular Weight | 253.106 g/mol | 
| InChIKey | AGJGXYNUEZKNJB-UHFFFAOYSA-N | 
This compound was registered in PubChem on March 8, 2012, with the most recent modification date being April 5, 2025, indicating ongoing interest in and updates to the information regarding this molecule .
Nomenclature and Synonyms
The compound is recognized under several synonymous names in chemical databases and literature:
- 
2,4-Dichloro-7,8-dihydro-5H-S,S-di-oxoisothiopyrano[4,3-d]pyrimidine 
- 
2,4-DICHLORO-7,8-DIHYDRO-5H-S,S-DI-OXO-ISOTHIOPYRANO[4,3-D]PYRIMIDINE 
- 
2,4-dichloro-5H,7H,8H-6$l^{6},1,3-[1$l^{6}]thiopyrano[4,3-d]pyrimidine-6,6-dione 
- 
5H-Thiopyrano[4,3-d]pyrimidine, 2,4-dichloro-7,8-dihydro-, 6,6-dioxide 
The multiple naming conventions reflect different approaches to describing the compound's structure, with variations highlighting specific structural features or following different chemical nomenclature systems.
Structural Characteristics
Molecular Structure
The compound consists of a fused heterocyclic ring system comprising a pyrimidine ring and a partially saturated thiopyrano ring. Key structural features include:
- 
A pyrimidine ring with chlorine substituents at positions 2 and 4 
- 
A fused thiopyrano ring that is partially saturated (dihydro) at positions 7 and 8 
- 
A sulfone group (S,S-dioxide) at position 6 of the thiopyrano ring 
Structural Representation
The molecule can be represented through various chemical notations that encode its structural information:
This structural representation shows the connectivity of atoms and functional groups within the molecule, highlighting the presence of chlorine atoms on the pyrimidine ring and the S,S-dioxide functionality on the thiopyrano ring.
Comparison with Related Structure
It is noteworthy to compare this compound with its non-oxidized analog, 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine, which lacks the sulfone (S,S-dioxide) group. The non-oxidized version has:
- 
Molecular Formula: C₇H₆Cl₂N₂S 
- 
Molecular Weight: 221.106 g/mol (approximately 32 g/mol less than the dioxide) 
- 
SMILES: C1CSCC2=C1N=C(N=C2Cl)Cl 
- 
InChI: InChI=1S/C7H6Cl2N2S/c8-6-4-3-12-2-1-5(4)10-7(9)11-6/h1-3H2 
The presence of the sulfone group in the dioxide version significantly alters the electronic properties and potential reactivity of the molecule.
Physical and Chemical Properties
Physical Properties
The compound exhibits specific physical characteristics that are important for its handling, storage, and potential applications:
| Property | Value | 
|---|---|
| Physical State | Not specified (likely solid at room temperature) | 
| Molecular Weight | 253.106 g/mol | 
| Density | 1.7±0.1 g/cm³ | 
| Boiling Point | 524.6±50.0 °C at 760 mmHg | 
| Melting Point | Not available | 
| Flash Point | 271.1±30.1 °C | 
| Refractive Index | 1.604 | 
| Vapor Pressure | 0.0±1.3 mmHg at 25°C | 
These physical properties indicate a relatively high-boiling, thermally stable compound with low volatility at room temperature .
Chemical Properties and Characteristics
Several predicted and computed properties provide insight into the compound's chemical behavior:
| Property | Value | 
|---|---|
| LogP | 0.04 | 
| Polar Surface Area (PSA) | 68.30000 | 
| Exact Mass | 251.952698 | 
The LogP value close to zero suggests a balanced hydrophilic/lipophilic character, indicating potential solubility in both aqueous and organic media. The moderate PSA value suggests potential for membrane permeability, which could be relevant for biological applications .
Spectroscopic Properties
For mass spectrometry applications, the predicted collision cross-section (CCS) values for various adducts of the related non-oxidized compound provide valuable reference data:
| Adduct | m/z | Predicted CCS (Ų) | 
|---|---|---|
| [M+H]⁺ | 220.97016 | 140.3 | 
| [M+Na]⁺ | 242.95210 | 155.9 | 
| [M+NH₄]⁺ | 237.99670 | 151.0 | 
| [M+K]⁺ | 258.92604 | 145.4 | 
| [M-H]⁻ | 218.95560 | 143.1 | 
| [M+Na-2H]⁻ | 240.93755 | 147.1 | 
| [M]⁺ | 219.96233 | 144.5 | 
| [M]⁻ | 219.96343 | 144.5 | 
Applications and Research Context
The compound's structural features—particularly the pyrimidine ring and the sulfone functionality—suggest potential interest in medicinal chemistry and drug discovery. Pyrimidine derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The presence of chlorine substituents and the sulfone group could confer specific electronic and steric properties that might influence potential receptor interactions or enzyme inhibition capabilities.
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